![molecular formula C11H19NO8 B122854 N-acetylmuramic acid CAS No. 10597-89-4](/img/structure/B122854.png)
N-acetylmuramic acid
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Overview
Description
N-Acetylmuramic Acid is an organic compound with the chemical formula C₁₁H₁₉NO₈. It is a monomer of peptidoglycan, a crucial component of most bacterial cell walls. The compound is built from alternating units of N-acetylglucosamine and this compound, cross-linked by oligopeptides at the lactic acid residue of this compound . This compound plays a significant role in the structural integrity and shape of bacterial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylmuramic Acid is synthesized through the addition of phosphoenolpyruvate to N-acetylglucosamine. This reaction occurs exclusively in the cell cytoplasm . The synthetic route involves the formation of an ether bond between the lactic acid moiety and N-acetylglucosamine.
Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Specific bacterial strains are cultured under controlled conditions to produce peptidoglycan, from which this compound is extracted and purified. The process may involve enzymatic hydrolysis to break down the peptidoglycan into its monomeric components.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction of this compound can occur at the carbonyl group, converting it into an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups attached to the carbon atoms are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives of this compound.
Scientific Research Applications
Biomedical Imaging
Overview : NAM derivatives have been developed as radiotracers for positron emission tomography (PET) imaging to detect bacterial infections.
- Case Study : A recent study demonstrated the synthesis of fluorine-18 labeled NAM derivatives that can be used to visualize bacterial infections in vivo. The longer half-life of fluorine-18 compared to carbon-11 allows for more extensive imaging capabilities. These tools enable researchers to target bacteria-specific metabolic pathways, enhancing the accuracy of infection imaging in patients .
Radiotracer | Labeling Method | Half-Life | Application |
---|---|---|---|
Fluorine-18 NAM | Direct reaction with 4-nitrophenyl 2-[18F]fluoropropionate | 109.6 min | Imaging bacterial infections |
Drug Delivery Systems
Overview : NAM is utilized in the development of advanced drug delivery systems due to its biocompatibility and ability to form stable complexes with various therapeutic agents.
- Case Study : Research on miktoarm star polymers incorporating NAM showed promising results in drug encapsulation and release profiles. These polymers can self-assemble into micelles that efficiently encapsulate drugs like doxorubicin (DOX), demonstrating low cytotoxicity and high therapeutic efficiency .
Polymer Type | Drug Encapsulated | Encapsulation Efficiency (%) | Release Profile |
---|---|---|---|
Miktoarm Star Polymers | Doxorubicin (DOX) | Up to 90% | Controlled release over 48 hours |
Synthetic Biology and Peptidoglycan Research
Overview : NAM serves as a key intermediate in the biosynthesis of peptidoglycan, making it a target for metabolic engineering and synthetic biology applications.
- Case Study : The synthesis of functionalized NAM derivatives has been explored for tagging and manipulating peptidoglycan structures. A chemoenzymatic approach was developed to produce a library of NAM compounds that can be used for probing bacterial cell wall dynamics . This includes bioorthogonal labeling methods that allow for visualization within live bacterial cells.
NAM Derivative | Modification Type | Application |
---|---|---|
Azido-NAM | Bioorthogonal probe | Visualization in live cells |
Lactic acid-NAM | Functionalization | Targeting specific bacterial enzymes |
Antibiotic Development
Overview : Given its role in peptidoglycan structure, NAM is critical in antibiotic research aimed at disrupting bacterial cell wall synthesis.
- Case Study : Studies show that antibiotics such as fosfomycin inhibit the synthesis of NAM, thus preventing bacterial growth. This mechanism highlights the potential for developing new antibiotics targeting NAM biosynthesis pathways .
Antibiotic | Target Pathway | Mechanism of Action |
---|---|---|
Fosfomycin | NAM Synthesis | Inhibition of enzyme activity |
Vancomycin | Peptidoglycan Cross-linking | Binding to terminal D-alanine |
Mechanism of Action
N-Acetylmuramic Acid exerts its effects by being a critical component of the bacterial cell wall. It forms part of the peptidoglycan polymer, which provides structural integrity to bacterial cells. The compound is linked to N-acetylglucosamine through β-1,4-glycosidic bonds, and the lactoyl moiety of this compound is covalently attached to peptide stems . This structure is essential for maintaining the shape and rigidity of bacterial cells, making it a target for antibiotics that disrupt cell wall synthesis.
Comparison with Similar Compounds
N-Acetylglucosamine: Another monomer of peptidoglycan, it is structurally similar but lacks the lactic acid moiety.
Muramic Acid: Similar to N-Acetylmuramic Acid but without the acetyl group.
Glucosamine: A precursor in the biosynthesis of this compound, it lacks the acetyl and lactic acid groups.
Uniqueness: this compound is unique due to its role in forming the peptidoglycan polymer, which is essential for bacterial cell wall integrity. Its presence allows for the cross-linking of peptide chains, providing the necessary strength and rigidity to bacterial cell walls .
Biological Activity
N-Acetylmuramic acid (MurNAc) is a crucial component of the bacterial cell wall, specifically within the peptidoglycan layer. This article explores its biological activity, focusing on its role in bacterial metabolism, potential as a drug target, and applications in imaging bacterial infections.
Structure and Function
MurNAc is an amino sugar that forms part of the glycan strands in peptidoglycan, alternating with N-acetylglucosamine (GlcNAc). This structure is vital for maintaining cell shape and integrity in bacteria. The alternating arrangement of these sugars provides mechanical strength and resistance to osmotic pressure, which is essential for bacterial survival in various environments.
Metabolism of this compound
MurNAc metabolism is complex and involves several enzymes that facilitate its incorporation into peptidoglycan or its recycling. Key enzymes include:
- MurK : A kinase that phosphorylates MurNAc, playing a critical role in its catabolism and incorporation into peptidoglycan biosynthesis. Studies have shown that deletion of the Tf_murK gene in Tannerella forsythia leads to the accumulation of MurNAc intracellularly, indicating a shift towards peptidoglycan biosynthesis when catabolism is impaired .
- MurQ : An etherase involved in the recycling of MurNAc. It catalyzes the conversion of MurNAc-6-phosphate to MurNAc, facilitating its reuse in peptidoglycan synthesis. This pathway is particularly important in bacteria that lack the ability to synthesize UDP-MurNAc de novo .
- MupP : A phosphatase identified as part of the anabolic recycling pathway in Pseudomonas species, which allows these bacteria to resist certain antibiotics by bypassing de novo biosynthesis pathways .
Antibacterial Target
Given its essential role in bacterial cell wall synthesis, MurNAc has been identified as a promising target for antibiotic development. Inhibition of enzymes involved in MurNAc metabolism can lead to cell lysis and death. For instance, targeting MurK or MurQ could disrupt bacterial growth by interfering with peptidoglycan synthesis .
Imaging Applications
Recent advancements have utilized MurNAc derivatives for imaging bacterial infections. Researchers have developed fluorine-18 labeled derivatives of MurNAc for positron emission tomography (PET), enabling non-invasive imaging of bacterial infections in vivo. These derivatives showed robust accumulation in pathogens such as Staphylococcus aureus and Escherichia coli, highlighting their potential utility in clinical diagnostics .
Case Studies
- Tannerella Forsythia : A study demonstrated that T. forsythia, which requires exogenous MurNAc for growth, exhibits altered morphology when deprived of this sugar. The deletion mutant lacking MurK showed enhanced survival under low MurNAc conditions due to redirected metabolic pathways favoring peptidoglycan synthesis over catabolism .
- Escherichia Coli : Research into MurQ has revealed its critical role in recycling MurNAc within E. coli. The enzyme's activity was shown to be essential for maintaining adequate levels of this sugar during growth phases, emphasizing its importance in bacterial survival .
Properties
CAS No. |
10597-89-4 |
---|---|
Molecular Formula |
C11H19NO8 |
Molecular Weight |
293.27 g/mol |
IUPAC Name |
(2R)-2-[(3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid |
InChI |
InChI=1S/C11H19NO8/c1-4(10(16)17)19-9-7(12-5(2)14)11(18)20-6(3-13)8(9)15/h4,6-9,11,13,15,18H,3H2,1-2H3,(H,12,14)(H,16,17)/t4-,6-,7-,8-,9-,11?/m1/s1 |
InChI Key |
MNLRQHMNZILYPY-MKFCKLDKSA-N |
SMILES |
CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O |
Isomeric SMILES |
C[C@H](C(=O)O)O[C@H]1[C@@H]([C@H](OC([C@@H]1NC(=O)C)O)CO)O |
Canonical SMILES |
CC(C(=O)O)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Key on ui other cas no. |
10597-89-4 |
Synonyms |
2-acetamido-3-O-((S)-1-carboxyethyl)-2-deoxy-D-glucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose 2-acetamido-4-O-(1-carboxyethyl)-2-deoxyglucose, (beta-D)-isomer 4-O-NAcMur acetylmuramic acid N-acetylisomuramic acid N-acetylmuramic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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